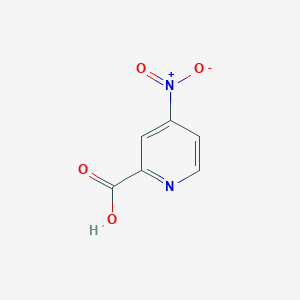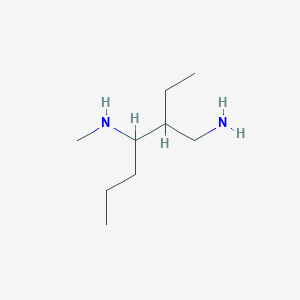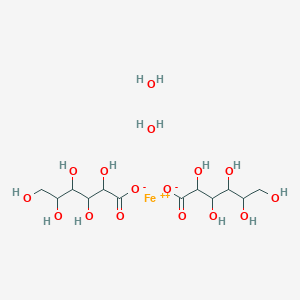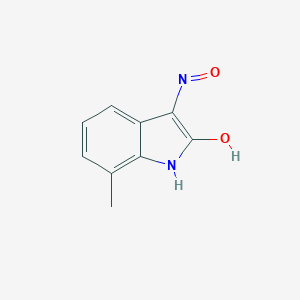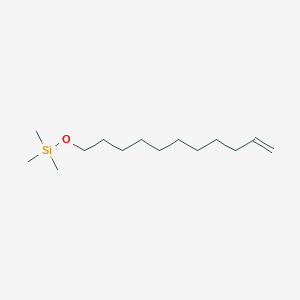
Trimethyl(undec-10-enoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Trimethyl(undec-10-enoxy)silane can be synthesized via various methods. For instance, one study describes the synthesis of telechelic polyolefins, where trimethyl(undec-10-enoxy)silane was used to cap the polymer chain end . Another study reports the synthesis of a novel hydroxy silane coupling agent via Michael addition reaction between 2-hydroxyethyl acrylate and 3-mercaptopropyl-trimethoxysilane .
Chemical Reactions Analysis
Trimethyl(undec-10-enoxy)silane likely exhibits similar reactivity to other trialkylsilanes. For example, triethylsilane is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . It’s also used in reductive alkylation of secondary amines with aldehydes .
Applications De Recherche Scientifique
Radical-Based Reagent in Organic Chemistry
Trimethyl(undec-10-enoxy)silane, also known as tris(trimethylsilyl)silane, has been used as a radical-based reagent in organic chemistry . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions . The use of this compound allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Polymerization
Trimethyl(undec-10-enoxy)silane plays a strategic role in polymerization . It has been used in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
Reducing Agent
Trimethyl(undec-10-enoxy)silane has been introduced as a radical-based reducing agent for functional group modifications and a mediator of sequential radical reactions . It has found multiple applications in organic synthesis as well as in polymers and material science .
Surface Modification
Silane coupling agents, such as Trimethyl(undec-10-enoxy)silane, are used for surface modification . They introduce functional groups onto the surfaces of particles, improving the adhesion of the inorganic/polymer interface .
Polymer Composites
Trimethyl(undec-10-enoxy)silane has been used in the development of polymer composites . The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .
Coatings
Trimethyl(undec-10-enoxy)silane is valuable for multi-materialization, including in coatings . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
Mécanisme D'action
Target of Action
Trimethyl(undec-10-enoxy)silane is a type of silane, which are often used as an alternative to toxic reducing agents . The primary targets of this compound are molecules that require reduction, such as aldehydes and ketones .
Mode of Action
The mode of action of Trimethyl(undec-10-enoxy)silane involves the donation of hydride or hydrogen atoms to its targets . This is due to the electron-releasing strength of the carbon-silicon bond, which can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group .
Biochemical Pathways
Silanes in general are known to participate in a variety of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions can lead to the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Result of Action
The result of Trimethyl(undec-10-enoxy)silane’s action is the reduction of its target molecules. This can lead to the formation of new compounds, depending on the specific targets and reaction conditions . For instance, in the case of aldehydes and ketones, the result would be the corresponding alcohols .
Action Environment
The action of Trimethyl(undec-10-enoxy)silane can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
trimethyl(undec-10-enoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5H,1,6-14H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPUNQPMNQHBJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCCCCCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347979 |
Source


|
| Record name | 11-Trimethylsilyloxy-1-undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(undec-10-enoxy)silane | |
CAS RN |
14031-97-1 |
Source


|
| Record name | 11-Trimethylsilyloxy-1-undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
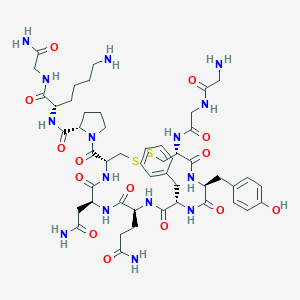

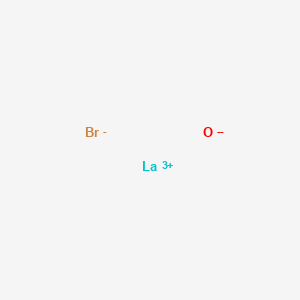
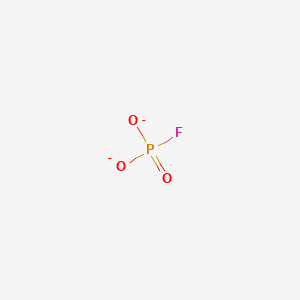
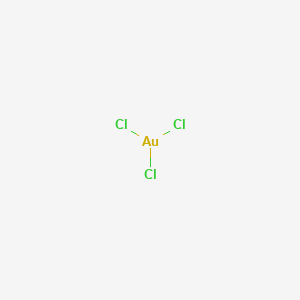
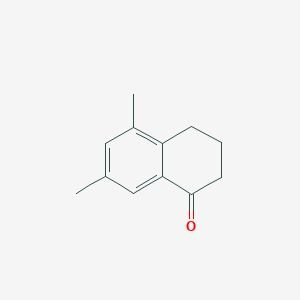
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
